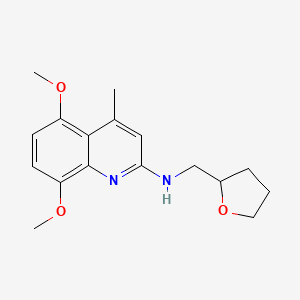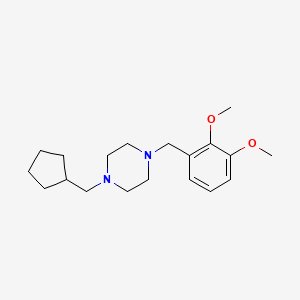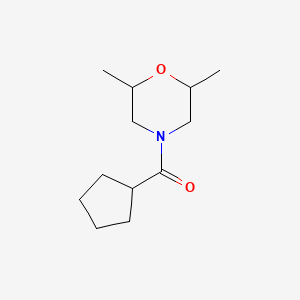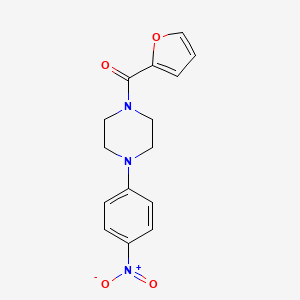
5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine, also known as DMQX, is a potent antagonist for the glutamate receptor. DMQX is a synthetic compound that has been widely used in scientific research to study the mechanisms of action of glutamate receptor antagonists.
作用機序
5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine is a non-competitive antagonist for the AMPA receptor subtype of glutamate receptors. 5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine binds to the receptor at a site that is distinct from the glutamate binding site and prevents the receptor from opening to allow the influx of calcium ions. This inhibition of the receptor prevents the excitatory effects of glutamate and reduces the neurotransmission of glutamate in the brain.
Biochemical and Physiological Effects:
5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine has been shown to have a number of biochemical and physiological effects. 5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine has been shown to inhibit the expression of immediate early genes in the hippocampus, which are involved in synaptic plasticity and learning. 5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine has also been shown to reduce the release of glutamate and the activity of glutamate receptors in the brain. 5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine has been shown to have neuroprotective effects in animal models of stroke and neurodegenerative diseases.
実験室実験の利点と制限
5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine has several advantages for lab experiments. 5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine is a potent and selective antagonist for the AMPA receptor subtype of glutamate receptors, which allows for the investigation of the specific role of this receptor subtype in various biological processes. 5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine is also a synthetic compound, which allows for the precise control of its concentration and purity. However, 5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine has some limitations for lab experiments. 5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine is a non-competitive antagonist, which makes it difficult to study the kinetics of the receptor. 5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine also has a relatively short half-life, which requires frequent dosing in experiments.
将来の方向性
There are several future directions for the study of 5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine and glutamate receptor antagonists. One direction is the investigation of the therapeutic potential of glutamate receptor antagonists for neurological disorders. Another direction is the development of more potent and selective glutamate receptor antagonists. Additionally, the investigation of the structural basis of the interaction between 5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine and the AMPA receptor subtype could lead to the development of novel therapeutic agents. Finally, the investigation of the role of glutamate receptors in other biological processes, such as pain, addiction, and immune function, could provide new insights into the function of the brain and the development of novel therapeutic agents.
合成法
5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine is synthesized from 2-quinolinecarboxylic acid through a series of chemical reactions. The first step involves the protection of the carboxylic acid group with a tert-butyldimethylsilyl (TBDMS) group. The second step involves the reduction of the nitro group to an amino group using palladium on carbon (Pd/C) and hydrogen gas. The third step involves the protection of the amino group with a t-butoxycarbonyl (Boc) group. The fourth step involves the reaction of the protected amine with tetrahydro-2-furanylmethyl chloride to form the tetrahydro-2-furanylmethyl-protected amine. The fifth step involves the deprotection of the TBDMS group with tetra-n-butylammonium fluoride (TBAF) to form the final product, 5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine.
科学的研究の応用
5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine has been widely used in scientific research to study the mechanisms of action of glutamate receptor antagonists. Glutamate is the primary excitatory neurotransmitter in the brain, and glutamate receptor antagonists have been shown to have therapeutic potential for a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. 5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine has been used in studies to investigate the role of glutamate receptors in synaptic plasticity, learning, and memory.
特性
IUPAC Name |
5,8-dimethoxy-4-methyl-N-(oxolan-2-ylmethyl)quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-11-9-15(18-10-12-5-4-8-22-12)19-17-14(21-3)7-6-13(20-2)16(11)17/h6-7,9,12H,4-5,8,10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTSFFRFMIAVLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-dimethoxy-4-methyl-N-(oxolan-2-ylmethyl)quinolin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1-{3-[(2R*,6S*)-2-allyl-6-phenyl-3,6-dihydro-1(2H)-pyridinyl]-3-oxopropyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5187993.png)
![propyl 4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride](/img/structure/B5188000.png)
![4-chloro-N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-methyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5188005.png)

![4-[(benzylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5188018.png)

![cyclohexyl 2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B5188027.png)

![N-[(benzyloxy)carbonyl]-N-cyclopentyl-4-nitrophenylalaninamide](/img/structure/B5188035.png)
![ethyl 4-[(3-isobutoxybenzoyl)amino]benzoate](/img/structure/B5188060.png)
![2-methyl-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5188074.png)
![2-{[(3-methylbenzyl)sulfonyl]amino}benzamide](/img/structure/B5188085.png)
![11-(4-ethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5188087.png)
